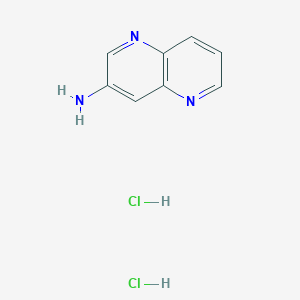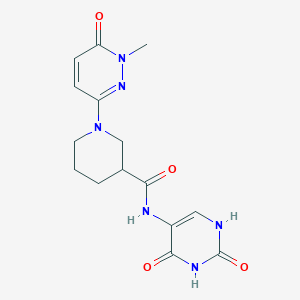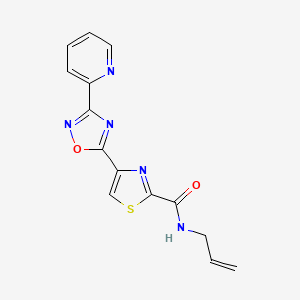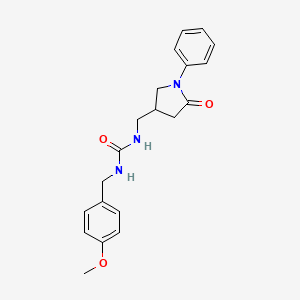
1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential to act as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea involves the reaction of 4-methoxybenzaldehyde with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by the conversion of the resulting product to the final compound using a urea derivative.
Starting Materials
4-methoxybenzaldehyde, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, N,N'-dimethylformamide (DMF), triethylamine (TEA), ethyl chloroformate, 1,1'-carbonyldiimidazole (CDI), N,N-dimethyl-1,3-propanediamine, ammonium hydroxide, methanol, diethyl ethe
Reaction
Step 1: 4-methoxybenzaldehyde is reacted with 5-oxo-1-phenylpyrrolidine-3-carboxylic acid in the presence of DMF and TEA to form the corresponding imine intermediate., Step 2: The imine intermediate is then treated with ethyl chloroformate and CDI to form the corresponding N-carboxy anhydride intermediate., Step 3: The N-carboxy anhydride intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the corresponding urea intermediate., Step 4: The urea intermediate is then treated with ammonium hydroxide to form the final compound, 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea., Step 5: The final compound is purified by recrystallization from methanol and diethyl ether.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in disease progression.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth, reduce inflammation, and improve glucose tolerance and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea in lab experiments include its potential as a therapeutic agent in various diseases and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea. These include:
1. Further studies to understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases.
2. Studies to optimize the synthesis method of this compound for better yields and purity.
3. Investigation of the potential toxicity of this compound and its safety for use in humans.
4. Studies to identify potential drug targets for this compound and develop more potent analogs.
5. Exploration of the use of this compound in combination with other drugs for synergistic effects.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been found to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, it has been studied for its ability to reduce amyloid-beta accumulation and improve cognitive function.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-9-7-15(8-10-18)12-21-20(25)22-13-16-11-19(24)23(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXFNCOLAOVLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)
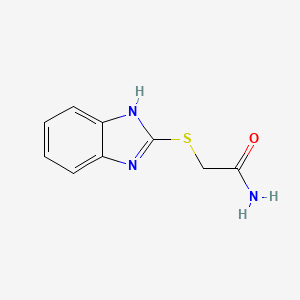
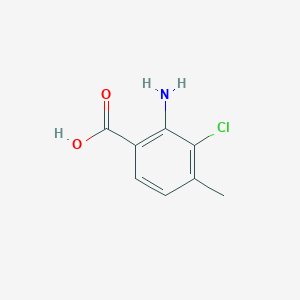
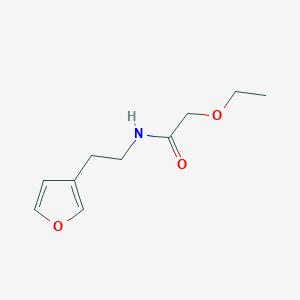
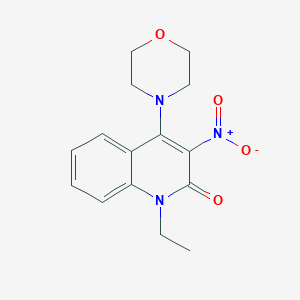
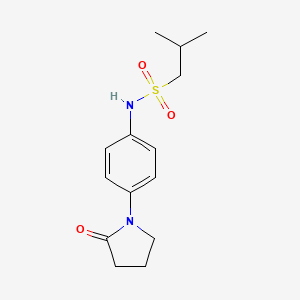
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2852851.png)
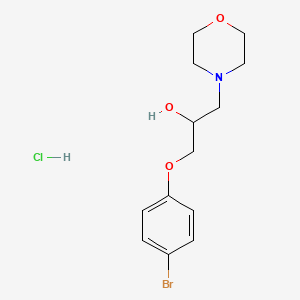
![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B2852853.png)
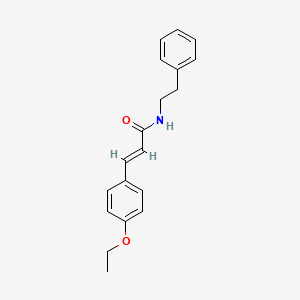
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852856.png)
